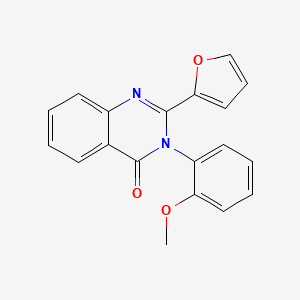

![molecular formula C21H30N2O4 B5526030 8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, akin to the compound , often involves base-promoted [5+1] double Michael addition reactions. For instance, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones in the presence of diethylamine at ambient temperature has been developed. This process is highly efficient, offering excellent yields from easily accessible symmetric and non-symmetric divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

The structural elucidation of these diazaspiro-heterocyclic compounds is primarily conducted using NMR and X-ray crystallographic techniques. Studies have shown that the cyclohexanone unit within spirocycles often prefers a chair conformation, which is stabilized by intermolecular hydrogen bonding and various π-interactions, including CArH⋯π and π–π stacking interactions. These findings are crucial for understanding the molecular geometry and the factors influencing the crystal packing of these compounds (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives is characterized by their participation in various synthetic transformations. These compounds can undergo reactions such as Michael additions, cyclization processes, and interactions with electrophiles, leading to the formation of a wide array of functionalized derivatives. Their versatile reactivity profile is a testament to the potential of these compounds in synthetic organic chemistry (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular conformation and the presence of functional groups. The chair conformation of the cyclohexanone unit, as well as the specific intermolecular interactions, play a significant role in determining the solubility and melting points of these compounds, which in turn affects their applicability in different chemical contexts (Islam et al., 2017).

Chemical Properties Analysis

The chemical properties of 8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one and related compounds, such as reactivity with various nucleophiles and electrophiles, redox behavior, and potential for forming complex structures, are central to their application in synthesis and material science. Their reactivity can be tailored through modifications at different positions of the spirocyclic framework, offering a versatile toolkit for the design of novel compounds with desired chemical functionalities (Cordes et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

8-[(2,3-Dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one is part of a broader class of compounds known for their intriguing chemical synthesis and properties. These compounds, including diazaspiro[5.5]undecane derivatives, have been synthesized through various innovative methods. One approach involves the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction, highlighting the structural diversity and potential of such compounds for further chemical exploration (Aggarwal, Vij, & Khurana, 2014). Additionally, the photophysical studies and solvatochromic analysis of diazaspiro compounds underline their potential in understanding solvent effects on spectral properties, which could be pivotal for designing novel photophysical materials (Aggarwal & Khurana, 2015).

Applications in Material Science

The synthesis techniques and properties of compounds like 8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one have implications beyond chemical curiosity, extending to material science. For example, the development of condensation polymers from related spiro compounds demonstrates the potential for creating novel polymeric materials with unique properties (Pryde, Moore, Teeter, & Cowan, 1962). These materials could have applications ranging from advanced coatings to new types of adhesives, showcasing the versatility of diazaspiro[5.5]undecane derivatives in material science.

Biological and Pharmacological Potential

The structural motif of 8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one is also found in compounds with significant biological activity. This includes potential pharmacological applications, such as the antinociceptive effects observed in novel spirocyclopiperazinium salt compounds, indicating a promising avenue for the development of new analgesics (Yue, Ye, Li, Li, & Sun, 2007). Moreover, the review on privileged heterocycles, including 1,9-diazaspiro[5.5]undecanes, highlights their broad range of potential pharmaceutical applications, suggesting that compounds with the diazaspiro[5.5]undecane core could be key to developing treatments for various conditions, from pain management to cardiovascular disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Propriétés

IUPAC Name |

8-[2-(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-4-22-14-21(11-9-18(22)24)10-6-12-23(15-21)19(25)13-16-7-5-8-17(26-2)20(16)27-3/h5,7-8H,4,6,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIJGAGRVNRNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCN(C2)C(=O)CC3=C(C(=CC=C3)OC)OC)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2,3-Dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

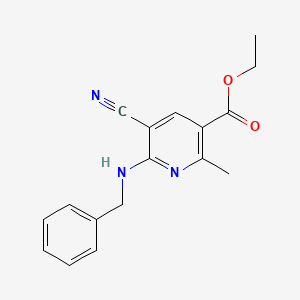

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

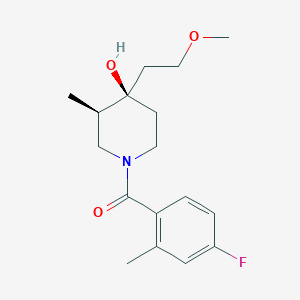

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)